2-Oxooctanenitrile

Description

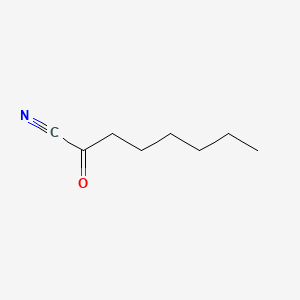

2-Oxooctanenitrile, also known as heptanoyl cyanide (preferred IUPAC name), is an organic compound featuring a ketone (oxo) group at the second carbon and a nitrile (cyanide) group at the terminal position of an eight-carbon chain. Its molecular formula is C₈H₁₃NO, with a molecular weight of 139.20 g/mol. Despite its utility in organic synthesis, its IUPAC nomenclature has been a subject of clarification; the term "this compound" is discouraged in favor of "heptanoyl cyanide" to align with systematic naming conventions .

The compound’s reactivity stems from the electron-withdrawing nitrile group and the electrophilic ketone, making it a versatile intermediate in nucleophilic additions and cyclization reactions.

Properties

IUPAC Name |

heptanoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-2-3-4-5-6-8(10)7-9/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWGZJVZERGZMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50230835 | |

| Record name | 2-Oxooctanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50230835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80997-84-8 | |

| Record name | 2-Oxooctanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80997-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxooctanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080997848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxooctanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50230835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxooctanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Oxooctanenitrile can be synthesized through several methods:

From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.

From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide, resulting in the formation of nitriles.

From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide in an addition reaction to produce hydroxynitriles.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above, with careful control of reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

2-Oxooctanenitrile undergoes various chemical reactions, including:

Hydrolysis: In the presence of dilute acid or alkali, this compound can be hydrolyzed to form carboxylic acids and ammonium salts.

Reduction: Reduction of this compound with lithium aluminum hydride results in the formation of primary amines.

Reaction with Grignard Reagents: this compound reacts with Grignard reagents to form ketones.

Common Reagents and Conditions:

Hydrolysis: Dilute acid (e.g., hydrochloric acid) or dilute alkali (e.g., sodium hydroxide) followed by acidification.

Reduction: Lithium aluminum hydride in anhydrous ether.

Grignard Reaction: Grignard reagent (e.g., methylmagnesium bromide) in anhydrous ether.

Major Products:

Hydrolysis: Carboxylic acids and ammonium salts.

Reduction: Primary amines.

Grignard Reaction: Ketones.

Scientific Research Applications

2-Oxooctanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Oxooctanenitrile involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

2-Oxobutanenitrile (CAS: 4390-78-7)

- Molecular Formula: C₄H₅NO

- Molecular Weight : 83.09 g/mol

- Structure : A four-carbon chain with a ketone at C2 and nitrile at C1.

- Applications include synthesis of heterocycles, though specific uses are less documented .

2-Oxocyclopentanecarbonitrile (CAS: 2941-29-9)

- Molecular Formula: C₆H₇NO

- Molecular Weight : 109.13 g/mol

- Structure: Cyclopentanone backbone with a nitrile group at C2.

- Key Differences : Cyclic structure imposes conformational constraints, altering reaction pathways. For instance, the rigid ring may favor intramolecular cyclization over linear chain reactivity seen in 2-oxooctanenitrile. This compound is used in pharmaceutical intermediates .

2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile

- Molecular Formula : C₁₀H₈N₂O₂

- Molecular Weight : 188.19 g/mol

- Structure : Indole-derived scaffold with hydroxyl, ketone, and nitrile groups.

- Key Differences : The aromatic indole ring and hydroxyl group introduce hydrogen-bonding capacity, enhancing solubility in polar solvents. This contrasts with this compound’s aliphatic structure, which likely has lower polarity. Applications focus on biochemical research, particularly in kinase inhibition studies .

2-(2-Oxo-2-(4-Methoxyphenyl)Ethyl)Malononitrile (CAS: 26454-79-5)

- Molecular Formula : C₁₂H₁₀N₂O₂

- Molecular Weight : 214.22 g/mol

- Structure : Aryl-substituted diketone with two nitrile groups.

- Key Differences : The presence of a methoxyphenyl group and dual nitriles amplifies electron-withdrawing effects, making this compound highly reactive in Michael addition reactions. Its applications span agrochemicals and materials science, differing from this compound’s simpler reactivity profile .

Structural and Functional Analysis

Table 1: Comparative Overview of this compound and Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Structural Features | Applications |

|---|---|---|---|---|---|

| This compound | C₈H₁₃NO | 139.20 | Ketone, nitrile | Linear aliphatic chain | Organic synthesis |

| 2-Oxobutanenitrile | C₄H₅NO | 83.09 | Ketone, nitrile | Short aliphatic chain | Heterocycle synthesis |

| 2-Oxocyclopentanecarbonitrile | C₆H₇NO | 109.13 | Ketone, nitrile | Cyclic structure | Pharmaceutical intermediates |

| 2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile | C₁₀H₈N₂O₂ | 188.19 | Hydroxyl, ketone, nitrile | Aromatic heterocycle | Biochemical research |

| 2-(2-Oxo-2-(4-Methoxyphenyl)Ethyl)Malononitrile | C₁₂H₁₀N₂O₂ | 214.22 | Methoxyphenyl, diketone, dinitrile | Aryl-substituted diketone | Agrochemicals, materials |

Reactivity Trends

- Electrophilicity: The nitrile group in all compounds acts as an electron-withdrawing group, enhancing the electrophilicity of adjacent carbonyl carbons. However, substituents like methoxy (in 2-(2-Oxo-2-(4-Methoxyphenyl)Ethyl)Malononitrile) or hydroxyl (in 2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile) modulate this effect through resonance or inductive effects.

- Steric Effects : Linear chains (e.g., this compound) favor intermolecular reactions, while cyclic or aromatic systems (e.g., 2-oxocyclopentanecarbonitrile) promote intramolecular processes.

Nomenclature and Standardization

IUPAC guidelines prioritize functional class nomenclature for nitriles, leading to systematic names like "heptanoyl cyanide" over "this compound" . This contrasts with less standardized naming in commercial contexts (e.g., "malononitrile derivatives" in ).

Biological Activity

2-Oxooctanenitrile, a compound with notable chemical properties, has garnered attention in the field of biological research due to its potential applications in various therapeutic areas. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a nitrile functional group and a ketone. Its molecular formula is , and it features a carbonyl group adjacent to the nitrile, contributing to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties. Below are key findings regarding its biological effects:

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against a range of pathogens. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria as well as fungi. The results showed that this compound had an inhibitory effect on bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that the compound induced apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve the activation of caspases and modulation of cell cycle proteins.

Case Study: Apoptotic Induction in MCF-7 Cells

In a controlled experiment, MCF-7 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent increase in apoptotic cells as measured by flow cytometry.

Table 2: Effects of this compound on MCF-7 Cell Viability

| Concentration (µM) | % Cell Viability | % Apoptosis |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 85 | 15 |

| 50 | 60 | 30 |

| 100 | 30 | 50 |

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with key biological targets. These studies suggest that the compound interacts favorably with proteins involved in apoptosis and cell signaling pathways.

Table 3: Molecular Docking Results

| Protein Target | Binding Affinity (kcal/mol) |

|---|---|

| Caspase-3 | -8.5 |

| Bcl-2 | -7.9 |

| p53 | -8.1 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.